5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
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Overview
Description
5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused pyrrole and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine . The reaction is carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and safety. The reaction is typically carried out in large reactors with precise control over temperature and pressure. The use of commodity chemicals like pyrrole and dimethylformamide (DMF) ensures cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it is known to target mitogen-activated protein kinase 14, which plays a crucial role in cellular signaling pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Remdesivir: An antiviral drug that contains a pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a related structure.
Uniqueness
5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-3-10-5(4)6(11)8-7(12)9-10/h2-3H,1H3,(H2,8,9,11,12) |
InChI Key |
AEBLFHQYJSJHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=O)NN2C=C1 |
Origin of Product |
United States |
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